molecular formula C13H11N5O2 B14162934 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester

Cat. No.: B14162934
M. Wt: 269.26 g/mol
InChI Key: YEFGZUBMOFJKOB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester typically involves multiple stepsReaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and other advanced technologies to streamline the production process .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester involves the inhibition of FGFR. By binding to the receptor, the compound prevents the activation of downstream signaling pathways that are crucial for cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester include other FGFR inhibitors such as:

  • AZD4547
  • JNJ-42756493 (Erdafitinib)
  • CH5183184
  • BGJ-398
  • LY2874455
  • INCB054828 (Pemigatinib)

Compared to these compounds, this compound may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

methyl 3-(2-aminopyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C13H11N5O2/c1-20-12(19)7-2-4-15-11-10(7)8(6-17-11)9-3-5-16-13(14)18-9/h2-6H,1H3,(H,15,17)(H2,14,16,18)

InChI Key

YEFGZUBMOFJKOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N

Origin of Product

United States

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